2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone

説明

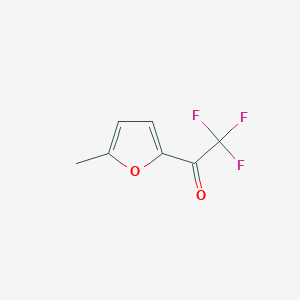

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone is an organic compound with the molecular formula C7H5F3O2 It is characterized by the presence of a trifluoromethyl group attached to a furan ring, which imparts unique chemical properties to the compound

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone typically involves the reaction of 2-methylfuran with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions include maintaining a low temperature to prevent side reactions and ensuring an inert atmosphere to avoid oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization to obtain the final product suitable for various applications.

化学反応の分析

Types of Reactions

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

- 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone serves as a crucial building block in the synthesis of more complex organic molecules. Its trifluoromethyl group enhances reactivity and stability, facilitating the formation of various derivatives through substitution and addition reactions.

Reactions and Mechanisms

- The compound can undergo several types of reactions:

- Oxidation : Converts the ketone to carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : Reduces the ketone to alcohols with reducing agents such as sodium borohydride.

- Substitution : The trifluoromethyl group allows for nucleophilic substitution reactions, leading to diverse substituted derivatives.

Biological Research

Potential Biological Activity

- Research has indicated that this compound may exhibit biological activity, particularly in interactions with biomolecules. The lipophilicity imparted by the trifluoromethyl group may enhance its ability to penetrate lipid membranes, making it a candidate for further investigation in pharmacological studies.

Pharmaceutical Applications

Drug Development

- Due to its unique chemical properties, this compound is explored in drug development. Its structure allows for modifications that could lead to novel therapeutic agents. The compound's interactions with specific proteins and enzymes are under investigation to assess its potential as a drug candidate .

Material Science

Development of New Materials

- The compound's chemical stability and reactivity make it suitable for developing new materials in industrial applications. Its incorporation into polymers or coatings can enhance material properties such as durability and resistance to environmental factors.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various experimental setups:

- Synthesis of Novel Derivatives : Researchers have successfully synthesized multiple derivatives by modifying the furan ring or trifluoromethyl group. These derivatives exhibited enhanced biological activity compared to their precursors.

- Pharmacological Studies : Investigations into the compound's interaction with specific enzymes have shown promising results in inhibiting certain biological pathways relevant to disease models .

- Material Applications : Trials involving the incorporation of this compound into polymer matrices demonstrated improved mechanical properties and thermal stability compared to traditional materials .

作用機序

The mechanism of action of 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Similar Compounds

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Another trifluoromethyl ketone with different substituents on the aromatic ring.

2,2,2-Trifluoroethylamine: A related compound with a trifluoromethyl group and an amine functional group.

Uniqueness

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone is unique due to the presence of both a trifluoromethyl group and a furan ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research and industrial applications.

生物活性

2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethanone is a compound that has garnered attention due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, antibacterial properties, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylfuran-2-carbaldehyde with trifluoroacetyl chloride in the presence of a base. This method allows for the introduction of the trifluoromethyl group, which is crucial for enhancing the biological activity of the resultant compound.

Antibacterial Properties

Research has demonstrated that derivatives of 2-trifluoromethyl furan exhibit significant antibacterial activity. A study evaluated various chalcone derivatives linked with the trifluoromethyl furan moiety against Gram-positive and Gram-negative bacteria. The results indicated that compounds containing this structural feature showed promising antibacterial effects:

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| 7a | Staphylococcus aureus (MIC: 8 µg/mL) | Escherichia coli (MIC: 32 µg/mL) |

| 7b | Streptococcus pyogenes (MIC: 16 µg/mL) | Pseudomonas aeruginosa (MIC: 64 µg/mL) |

The minimum inhibitory concentration (MIC) values indicate effective antibacterial properties against both types of bacteria, suggesting potential applications in treating bacterial infections .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been explored in various cancer cell lines. In vitro studies showed that this compound inhibited cell proliferation in human pancreatic cancer (MiaPaCa-2) and Ewing's sarcoma (A673) cell lines at sub-micromolar concentrations. The specific IC50 values reported were:

| Cell Line | IC50 (µM) |

|---|---|

| MiaPaCa-2 | 0.636 |

| A673 | 0.450 |

These findings indicate that the compound may play a role in cancer therapeutics by targeting glycolytic pathways through inhibition of lactate dehydrogenase (LDH), which is often upregulated in cancer cells .

The mechanism by which this compound exerts its biological effects may involve interactions with key enzymes involved in metabolic pathways. For instance, studies suggest that it may inhibit lactate dehydrogenase activity, thereby disrupting energy metabolism in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to this compound in preclinical models:

- Ewing’s Sarcoma Model : In a mouse model inoculated with Ewing's sarcoma cells, treatment with related compounds resulted in significant tumor size reduction compared to controls.

- Pancreatic Cancer Studies : In vivo studies demonstrated that administration of this class of compounds led to a notable decrease in tumor burden and improved survival rates among treated mice.

特性

IUPAC Name |

2,2,2-trifluoro-1-(5-methylfuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c1-4-2-3-5(12-4)6(11)7(8,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWHXBIARNZBDDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50545416 | |

| Record name | 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18087-60-0 | |

| Record name | 2,2,2-Trifluoro-1-(5-methylfuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50545416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。